molecular formula C16H10BrN3O4S B11612643 5-bromo-3'-(3-nitrophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

5-bromo-3'-(3-nitrophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B11612643
M. Wt: 420.2 g/mol
InChI Key: BIVLZEPJLXFORA-UHFFFAOYSA-N
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Description

5-bromo-3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and an indole-thiazolidine core. The spiro configuration imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be formed by reacting the brominated indole with thiourea under basic conditions.

    Spiro Formation: The final spiro compound is formed by reacting the intermediate with a nitrophenyl derivative under specific conditions, often involving a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-bromo-3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. The bromine and nitrophenyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The indole-thiazolidine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione: Unique due to its spiro structure and combination of functional groups.

    3-(2-bromoethyl)indole: Similar indole core but lacks the spiro and thiazolidine features.

    6,7-dihydro-12H-indolo[2,3-a]pyridocolinium bromide: Contains an indole core but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of 5-bromo-3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione lies in its spiro configuration, which imparts significant rigidity and stability. This structural feature, combined with the presence of bromine and nitrophenyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H10BrN3O4S

Molecular Weight

420.2 g/mol

IUPAC Name

5'-bromo-3-(3-nitrophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C16H10BrN3O4S/c17-9-4-5-13-12(6-9)16(15(22)18-13)19(14(21)8-25-16)10-2-1-3-11(7-10)20(23)24/h1-7H,8H2,(H,18,22)

InChI Key

BIVLZEPJLXFORA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2(S1)C3=C(C=CC(=C3)Br)NC2=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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